molecular formula C15H15NO3 B4112631 N-(2-hydroxyphenyl)-2-phenoxypropanamide

N-(2-hydroxyphenyl)-2-phenoxypropanamide

Cat. No.: B4112631
M. Wt: 257.28 g/mol
InChI Key: NNKXYQJYHPWISR-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-phenoxypropanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenyl group substituted with a hydroxy group at the ortho position and a phenoxypropanamide moiety. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Mechanism of Action

Target of Action

N-(2-hydroxyphenyl)-2-phenoxypropanamide, also known as SMR000135884, primarily targets Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .

Mode of Action

SMR000135884 interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. Consequently, this change facilitates the transcription of certain genes that can induce cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of HDAC by SMR000135884 affects various biochemical pathways. One of the key pathways influenced is the High Mobility Group Box 1 (HMGB1) pathway . HMGB1 is an enzyme that is highly expressed in tumor cells and has a subcellular localization that is dependent on its acetylation or oxidative state . The inhibition of HDAC leads to changes in HMGB1 sub-cellular localization and reactive oxygen species (ROS) levels .

Pharmacokinetics

The pharmacokinetics of SMR000135884 involves its metabolism by Cytochrome P450 2C11 (CYP2C11), yielding a hydroxylated metabolite . The systemic clearance (CL) and apparent volume of distribution (Vd) were found to be 2.20 mL/min/kg and 0.70 L/kg, respectively . The oral bioavailability of smr000135884 was found to be relatively low .

Result of Action

The result of SMR000135884’s action is the induction of apoptosis in cancer cells . By inhibiting HDAC, it leads to changes in HMGB1 sub-cellular localization and an increase in ROS levels . These changes can trigger cell apoptosis, thereby exhibiting its antiproliferative effects .

Biochemical Analysis

Biochemical Properties

N-(2-hydroxyphenyl)-2-phenoxypropanamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, this compound has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In particular, it has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in human glioblastoma cell lines, suggesting its potential as an anti-cancer agent . Furthermore, this compound affects cell signaling pathways by modulating the expression of genes involved in inflammation and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to COX-2 and iNOS, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound modulates the activity of NF-κB, leading to altered gene expression and reduced inflammation . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its bioactivity may diminish over time due to metabolic degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and protective effects, particularly in models of acute kidney injury . At higher doses, this compound may exhibit toxic or adverse effects, including potential nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. The compound is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . Additionally, this compound affects metabolic flux and metabolite levels, particularly in pathways related to inflammation and oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake and distribution in various tissues . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its bioactivity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-phenoxypropanamide typically involves the reaction of 2-hydroxyaniline with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxyphenyl)-2-phenoxypropanamide has found applications in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyphenyl)-2-phenoxypropanamide stands out due to its phenoxypropanamide moiety, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions compared to its analogs, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-11(19-12-7-3-2-4-8-12)15(18)16-13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKXYQJYHPWISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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